BRD4 Inhibitor-15

BRD4 inhibition Biochemical assay IC50

Enzalutamide-resistant prostate cancer research demands probes with validated target engagement. BRD4 Inhibitor-15 (compound 13) meets this need with a BRD4 IC50 of 18 nM and consistent anti-proliferative activity in both enzalutamide-sensitive (LNCaP, IC50 7.33 µM) and resistant (22RV1, IC50 8.27 µM) cells. • Induces caspase-3-dependent apoptosis via Bcl-2/Bax modulation; downregulates c-Myc in 22RV1 cells. • Chemically distinct from JQ1/OTX015; ideal comparator for BRD4 PROTAC degrader studies. • ≥98% purity, custom synthesis available, global shipping with end-use verification.

Molecular Formula C22H21N3O2
Molecular Weight 359.4 g/mol
Cat. No. B15143341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4 Inhibitor-15
Molecular FormulaC22H21N3O2
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCCOC1=CC(=O)N(C=C1C2=CC3=C(C=C2)C=NN3CC4=CC=CC=C4)C
InChIInChI=1S/C22H21N3O2/c1-3-27-21-12-22(26)24(2)15-19(21)17-9-10-18-13-23-25(20(18)11-17)14-16-7-5-4-6-8-16/h4-13,15H,3,14H2,1-2H3
InChIKeyGWTFQNZDRCSCTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD4 Inhibitor-15 (CAS 2761366-60-1): Procurement-Ready, High-Potency Bromodomain 4 Antagonist for Prostate Cancer Research


BRD4 Inhibitor-15 (also referenced as compound 13) is a small-molecule bromodomain-containing protein 4 (BRD4) inhibitor belonging to the 5-(1-benzyl-1H-indazol-6-yl)-4-ethoxy-1-methylpyridin-2(1H)-one chemical class, with a molecular weight of 359.42 g/mol and the IUPAC name 5-(1-benzyl-1H-indazol-6-yl)-4-ethoxy-1-methylpyridin-2(1H)-one . It is primarily utilized as a chemical probe in prostate cancer research, with a reported BRD4 inhibitory IC50 of 18 nM in biochemical assays [1]. The compound has demonstrated anti-proliferative activity in enzalutamide-resistant 22RV1 cells and LNCaP cells, and induces apoptosis via modulation of Bcl-2/Bax proteins and activation of caspase-3 signaling .

Why BRD4 Inhibitor-15 Cannot Be Casually Replaced by Pan-BET Inhibitors or Degraders


Generic substitution of BRD4 Inhibitor-15 with other BET family inhibitors (e.g., JQ1, OTX015) or PROTAC degraders is not scientifically sound without extensive re-validation, due to critical differences in biochemical potency, functional efficacy in specific disease models, and downstream molecular pharmacology. While many BRD4 inhibitors share a common target engagement mechanism, their distinct chemotypes result in divergent pharmacokinetic properties, cellular activity profiles, and, crucially, efficacy in clinically relevant resistance models [1]. For instance, BRD4 Inhibitor-15 has been specifically profiled and validated in enzalutamide-resistant prostate cancer cells, a context where other BET inhibitors may exhibit reduced or variable activity [2]. The following evidence quantifies exactly where BRD4 Inhibitor-15 diverges from its closest analogs and in-class comparators, providing a basis for informed procurement decisions.

BRD4 Inhibitor-15: Quantitative Evidence of Differentiation vs. JQ1, I-BET151, and Other BET Inhibitors


Biochemical BRD4 Inhibitory Potency: 18 nM IC50 Represents a 4- to 20-Fold Improvement Over JQ1 and I-BET151

In a cell-free biochemical assay measuring direct BRD4 binding inhibition, BRD4 Inhibitor-15 (compound 13) exhibits an IC50 of 18 nM [1]. This is a substantial improvement in potency compared to the widely used research tool JQ1, which has a reported BRD4 BD1 IC50 of approximately 77 nM [2], and the clinical candidate I-BET151, which has an IC50 of approximately 500 nM [3]. While a direct head-to-head comparison under identical assay conditions is not available, the cross-study comparable data indicate a 4.3-fold potency advantage over JQ1 and a 27.8-fold advantage over I-BET151 [2][3].

BRD4 inhibition Biochemical assay IC50

Anti-Proliferative Efficacy in Enzalutamide-Resistant Prostate Cancer: A Critical Functional Differentiation

BRD4 Inhibitor-15 demonstrates potent anti-proliferative activity against enzalutamide-resistant 22RV1 cells, a clinically relevant model of advanced prostate cancer, with an IC50 of 8.27 ± 0.28 µM . This functional efficacy in a therapy-resistant context represents a key differentiator from many pan-BET inhibitors, whose activity in enzalutamide-resistant models is often less characterized or requires higher concentrations [1]. For example, JQ1 exhibits an IC50 of approximately 20 µM in 22RV1 cells [2], suggesting a 2.4-fold higher potency for BRD4 Inhibitor-15 under similar conditions.

Prostate cancer Enzalutamide resistance Anti-proliferative assay

c-Myc Downregulation: A Key Pharmacodynamic Marker Distinct from Degrader Profiles

Treatment with BRD4 Inhibitor-15 leads to a significant reduction in c-Myc protein levels in 22RV1 prostate cancer cells . This is a direct pharmacodynamic marker of BRD4 inhibition, as c-Myc is a key downstream transcriptional target of BRD4 [1]. While the exact fold-change is not quantified in available sources, the consistent reporting of this effect distinguishes it as a reliable outcome of BRD4 Inhibitor-15 treatment. In contrast, BRD4 PROTAC degraders achieve more profound and sustained c-Myc suppression due to complete protein elimination [2], a distinction that researchers must consider when selecting between inhibitor and degrader modalities.

c-Myc Pharmacodynamics Prostate cancer

BRD4 Inhibitor-15: Priority Procurement Scenarios for Prostate Cancer and Epigenetics Research


Investigating Enzalutamide Resistance Mechanisms in Castration-Resistant Prostate Cancer (CRPC)

This is the primary and most data-rich application scenario. BRD4 Inhibitor-15's validated anti-proliferative activity in enzalutamide-resistant 22RV1 cells (IC50 8.27 ± 0.28 µM) makes it a preferred chemical probe for dissecting BRD4-dependent transcriptional programs that drive resistance to androgen receptor (AR) antagonists [1]. Researchers can use this compound to assess the dependency of AR-V7 splice variant expression or other resistance markers on BRD4 function, a context where less potent or uncharacterized BET inhibitors may yield ambiguous results [2].

Comparative Pharmacodynamic Studies of BRD4 Inhibition vs. Degradation

BRD4 Inhibitor-15 serves as an ideal comparator for studies evaluating the functional differences between acute BRD4 bromodomain inhibition and complete protein degradation via PROTACs. Its well-documented ability to downregulate c-Myc, induce apoptosis via the Bcl-2/Bax/caspase-3 axis, and inhibit proliferation in prostate cancer models provides a robust baseline for measuring the enhanced efficacy or altered transcriptional consequences achieved by BRD4 degraders [1].

In Vitro Studies of BET-Dependent Transcriptional Regulation in Prostate Cancer Cell Lines

With a high biochemical potency (IC50 18 nM) and proven cellular efficacy in both enzalutamide-sensitive (LNCaP, IC50 7.33 ± 0.49 µM) and resistant (22RV1) prostate cancer lines, BRD4 Inhibitor-15 is suitable for broad transcriptional profiling experiments (e.g., RNA-seq, ChIP-seq) aimed at identifying BRD4 target genes in prostate cancer [1]. Its potency advantage over JQ1 and I-BET151 may allow for the use of lower concentrations, potentially minimizing off-target transcriptional effects often observed with higher doses of less potent BET inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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